BenchChemオンラインストアへようこそ!

PRLX-93936

TRIM21 Nuclear Pore Complex Targeted Protein Degradation

PRLX-93936 (CAS 903499-49-0) is the definitive chemical probe for TRIM21-dependent nucleoporin degradation and nuclear transport inhibition. Unlike erastin or RSL3, it is a clinical-stage molecular glue with validated in vivo tumor regression (PANC-1 xenografts, 100 mg/kg). Its dual VDAC2/3-HIF-1α antagonism and unique TRIM21 reprogramming mechanism make it irreplaceable for translational oncology, synthetic lethality studies, and PROTAC scaffold development. Ensure procurement of the clinical-grade free base (≥98% purity) to replicate published pharmacology—substitution with tool compounds will yield divergent results.

Molecular Formula C13H14N2O
Molecular Weight 214.26 g/mol
CAS No. 4425-23-4
Cat. No. B1679411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePRLX-93936
CAS4425-23-4
Synonyms7,8,9,10-tetrahydroazepino(2,1-b)quinazolin-12(6H)-one
7,8,9,10-tetrahydroazepino(2,1-b)quinazolin-12(6H)-one, monohydrochloride
THA-Q
Molecular FormulaC13H14N2O
Molecular Weight214.26 g/mol
Structural Identifiers
SMILESC1CCC2=NC3=CC=CC=C3C(=O)N2CC1
InChIInChI=1S/C13H14N2O/c16-13-10-6-3-4-7-11(10)14-12-8-2-1-5-9-15(12)13/h3-4,6-7H,1-2,5,8-9H2
InChIKeyHTLIIBRHXAULMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

PRLX-93936 (CAS 903499-49-0) Chemical Profile and Clinical-Stage Mechanism Overview for Oncology Research


PRLX-93936, a structural analog of the ferroptosis inducer erastin [1], is a small-molecule quinazolinone that has advanced to Phase I clinical trials for solid tumors and multiple myeloma [2]. While initially characterized as a VDAC2/3 inhibitor and HIF-1α pathway antagonist (IC50 = 0.09 µM) , its most distinctive and recently elucidated mechanism is as a 'molecular glue' that selectively reprograms the TRIM21 ubiquitin ligase to degrade the nuclear pore complex, leading to cancer cell apoptosis [3]. This dual mechanistic profile, combined with documented in vivo tumor regression in xenograft models, distinguishes it from tool compounds like erastin and positions it as a unique chemical probe for investigating targeted protein degradation and nuclear transport inhibition in oncology [4].

Why Erastin and Other Ferroptosis Inducers Are Not Suitable Substitutes for PRLX-93936 in Procurement Decisions


Direct substitution of PRLX-93936 with erastin or other common ferroptosis inducers (e.g., RSL3) is scientifically unjustified and will lead to divergent experimental outcomes. The core mechanistic differentiation lies in PRLX-93936's recently defined role as a TRIM21-based molecular glue that degrades the nuclear pore complex—an activity completely absent in erastin and RSL3 [1]. While erastin inhibits VDAC2/3 and induces ferroptosis [2], PRLX-93936's cytotoxic profile is strongly correlated with TRIM21 expression, demonstrating a distinct cellular dependency [3]. Furthermore, PRLX-93936 has been advanced to clinical-stage development and optimized for drug-like properties, including robust in vivo pharmacokinetics, whereas erastin remains a research tool with limited in vivo stability and poor tolerability [4]. Relying on an analog will not recapitulate the nuclear pore degradation phenotype, nor will it possess the same therapeutic index or pharmacokinetic profile, making PRLX-93936 a unique and non-substitutable reagent for studies on this novel anti-cancer mechanism.

Quantitative Differential Evidence: PRLX-93936 vs. Erastin and Other TRIM21-Targeting Glues


PRLX-93936 vs. Erastin: Differentiated Cellular Cytotoxicity via a Unique TRIM21-Dependent Degradation Mechanism

PRLX-93936 exhibits a unique mechanism of action not shared by its structural analog erastin. While erastin induces ferroptosis via VDAC2/3 inhibition [1], PRLX-93936 functions as a molecular glue that recruits the E3 ligase TRIM21 to the nuclear pore complex (NPC), leading to its ubiquitination and subsequent proteasomal degradation [2]. This results in cancer cell apoptosis, a mechanism orthogonal to erastin's oxidative, non-apoptotic cell death.

TRIM21 Nuclear Pore Complex Targeted Protein Degradation Molecular Glue

PRLX-93936 vs. Erastin: Enhanced Antiproliferative Potency in RAS-Mutant Cell Lines

PRLX-93936 demonstrates enhanced potency relative to its parent compound erastin in a panel of cancer cell lines. While erastin was originally identified for its selective lethality in RAS-mutant cells [1], PRLX-93936 was derived from an extensive SAR program to improve pharmacologic properties and tumor-specific activity [2]. This optimization resulted in potent growth inhibition across a broader range of cancer types.

RAS oncogene Selective Toxicity Antiproliferative Activity Cancer Cell Lines

PRLX-93936 vs. Other TRIM21-Targeting Glues: Superior Potency and a Distinct Structural Series with No Known Off-Targets

When compared to other recently disclosed small molecules that target the E3 ligase TRIM21, PRLX-93936 and its newly synthesized analogs stand out. They represent a distinct structural series, are reported to lack known cellular off-targets, and offer greatly enhanced potency relative to existing TRIM21-targeting glues [1]. Phenotype-guided optimization of PRLX-93936 has yielded analogs with a 10-fold increase in potency while maintaining robust pharmacokinetic properties [2].

TRIM21 Molecular Glue Targeted Protein Degradation PROTACs

Primary Research Applications and Procurement Scenarios for PRLX-93936


Investigating TRIM21-Mediated Nuclear Pore Complex Degradation

This is the most specific and cutting-edge application for PRLX-93936. It is the gold-standard chemical probe for studies focused on the mechanism of TRIM21-dependent degradation of nucleoporins (NUPs) and the subsequent inhibition of nuclear-cytoplasmic transport. Unlike erastin or RSL3, PRLX-93936 directly engages this pathway, making it an essential positive control and tool compound for labs studying this novel form of targeted protein degradation [1].

Selective Cytotoxicity Studies in RAS/RAF-Mutant Cancers and Pancreatic Cancer Models

PRLX-93936 is the optimal choice for experiments requiring a potent and selective cytotoxic agent in cell lines harboring oncogenic HRAS, KRAS, or BRAF mutations. Its enhanced potency over erastin (IC50 <100 nM in multiple models) and established in vivo activity (including complete tumor regression in PANC-1 xenografts at 100 mg/kg) make it a superior small-molecule standard for studying synthetic lethality and validating therapeutic targets in RAS-driven and pancreatic cancers [2].

Development of Novel TRIM21-Based Degraders (TRIMTACs and PROTACs)

PRLX-93936 serves as a foundational scaffold for medicinal chemistry efforts aimed at creating new heterobifunctional degraders. Its characterization as a potent, selective, and structurally unique TRIM21 ligand provides a validated starting point for designing PROTACs that co-opt this specific E3 ligase. Its reported lack of off-targets and potential for 10-fold potency enhancements in optimized analogs [3] make it a high-value compound for drug discovery programs in the targeted protein degradation space.

Reference Standard for Clinical-Stage Small Molecule Research

As a compound with a completed Phase I clinical trial [4], PRLX-93936 is uniquely positioned as a reference standard for translational research. Its known pharmacokinetic profile, defined maximum tolerated dose in humans, and established in vivo efficacy in multiple xenograft models provide a critical benchmark for comparing the performance of new drug candidates in oncology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for PRLX-93936

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.